N-(2H-Tetrazol-5-yl)pyridin-3-amine
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Overview
Description
N-(2H-Tetrazol-5-yl)pyridin-3-amine is a heterocyclic compound that features both a tetrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-Tetrazol-5-yl)pyridin-3-amine typically involves multistep reactions. One common method includes the reaction of pyridine-3-amine with sodium azide and triethyl orthoformate to form the tetrazole ring . The reaction conditions often require heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2H-Tetrazol-5-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2H-Tetrazol-5-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, replacing carboxylic acids or amides.
Medicine: Explored for its antimicrobial and antineoplastic properties.
Mechanism of Action
The mechanism of action of N-(2H-Tetrazol-5-yl)pyridin-3-amine in biological systems involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological molecules, allowing it to bind to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- N-(2H-Tetrazol-5-yl)pyridin-2-amine
- N-(2H-Tetrazol-5-yl)pyridin-4-amine
- 1-(2H-Tetrazol-5-yl)pyridin-3-amine
Uniqueness
N-(2H-Tetrazol-5-yl)pyridin-3-amine is unique due to its specific positioning of the tetrazole and pyridine rings, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted drug design and other specialized applications .
Properties
IUPAC Name |
N-(2H-tetrazol-5-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6/c1-2-5(4-7-3-1)8-6-9-11-12-10-6/h1-4H,(H2,8,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEADSMOAMYGFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2110696-13-2 |
Source
|
Record name | N-(2H-1,2,3,4-tetrazol-5-yl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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